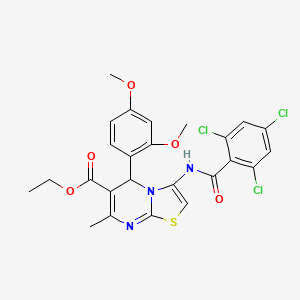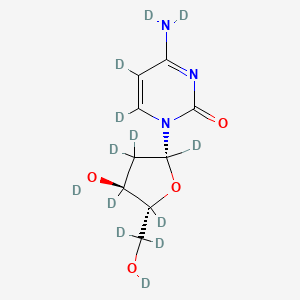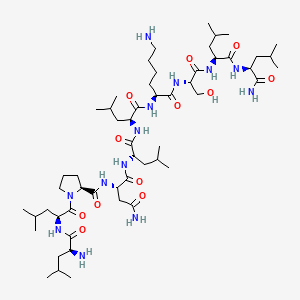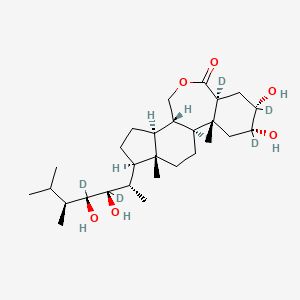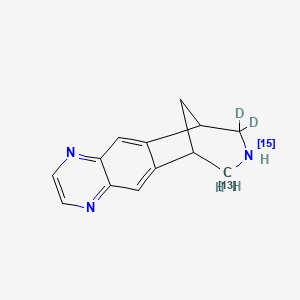
Varenicline-15N,13C,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Varenicline-15N,13C,d2 is a labeled version of varenicline, a compound primarily used as an aid in smoking cessation. This compound is labeled with stable isotopes of nitrogen (15N), carbon (13C), and deuterium (d2), which makes it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Varenicline-15N,13C,d2 involves the incorporation of stable isotopes into the varenicline molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes without altering the pharmacological properties of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and the incorporation of isotopes .
Analyse Chemischer Reaktionen
Types of Reactions
Varenicline-15N,13C,d2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products .
Wissenschaftliche Forschungsanwendungen
Varenicline-15N,13C,d2 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new drugs and in quality control processes
Wirkmechanismus
Varenicline-15N,13C,d2 exerts its effects by acting as a partial agonist at the alpha-4 beta-2 subtype of the nicotinic acetylcholine receptor. This receptor is the principal mediator of nicotine dependence. By partially activating this receptor, this compound reduces the rewarding effects of nicotine, thereby aiding in smoking cessation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Varenicline-15N,13C,d2 include:
Varenicline: The non-labeled version of the compound.
Cytisine: Another partial agonist of nicotinic acetylcholine receptors.
Nicotine: The primary addictive component of tobacco, which acts as a full agonist at nicotinic acetylcholine receptors
Uniqueness
The uniqueness of this compound lies in its labeled isotopes, which make it an invaluable tool in scientific research. The incorporation of stable isotopes allows for precise tracking and analysis of the compound in various biological and chemical systems, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C13H13N3 |
|---|---|
Molekulargewicht |
215.26 g/mol |
IUPAC-Name |
13,13-dideuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7+1,14+1 |
InChI-Schlüssel |
JQSHBVHOMNKWFT-PTNOKHLUSA-N |
Isomerische SMILES |
[2H]C1(C2CC([13CH2][15NH]1)C3=CC4=NC=CN=C4C=C23)[2H] |
Kanonische SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
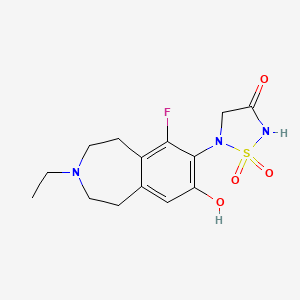


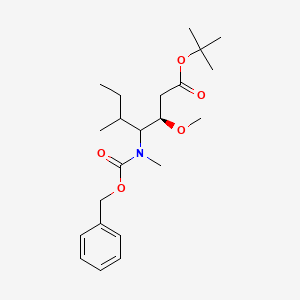

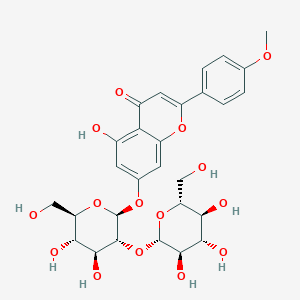
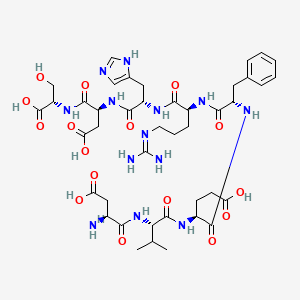
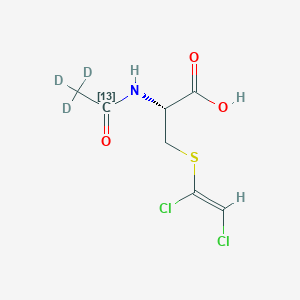
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
